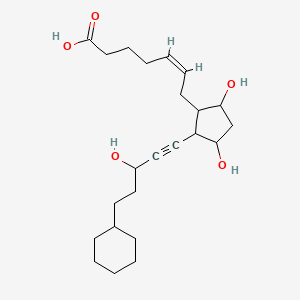
Isogyorinidal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isogyorinidal is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its distinctive molecular structure and reactivity, making it a subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isogyorinidal typically involves a multi-step process that includes the reaction of primary amines with chloroform and alkali. This method is similar to the preparation of isocyanides, where the primary amine reacts with chloroform in the presence of a strong base to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, often involving high temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
Isogyorinidal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into simpler compounds.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions vary widely but can include a range of organic compounds with different functional groups, depending on the specific reaction pathway and conditions.
Scientific Research Applications
Isogyorinidal has a wide array of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Isogyorinidal exerts its effects involves its ability to interact with various molecular targets. It can form stable complexes with metal ions, which can then participate in catalytic processes. The pathways involved often include the formation of intermediate species that facilitate the desired chemical transformations.
Comparison with Similar Compounds
Isogyorinidal can be compared to other similar compounds such as isocyanides and nitriles. While it shares some reactivity with these compounds, its unique structure provides distinct advantages in certain applications. For example, its ability to form stable metal complexes makes it particularly useful in catalysis and materials science .
List of Similar Compounds
- Isocyanides
- Nitriles
- Carbylamines
This compound stands out due to its specific reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
55806-39-8 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(2E,6E,9Z)-3,7-dimethyl-8,11-dioxododeca-2,6,9-trienal |
InChI |
InChI=1S/C14H18O3/c1-11(9-10-15)5-4-6-12(2)14(17)8-7-13(3)16/h6-10H,4-5H2,1-3H3/b8-7-,11-9+,12-6+ |
InChI Key |
PQXIJIXNDRFJBT-CRLUEARGSA-N |
Isomeric SMILES |
C/C(=C\C=O)/CC/C=C(\C)/C(=O)/C=C\C(=O)C |
Canonical SMILES |
CC(=CC=O)CCC=C(C)C(=O)C=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)

![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)
![N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B14622973.png)
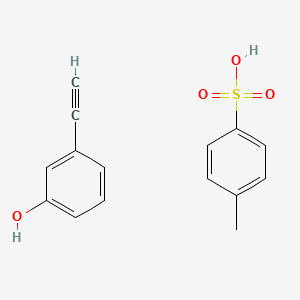
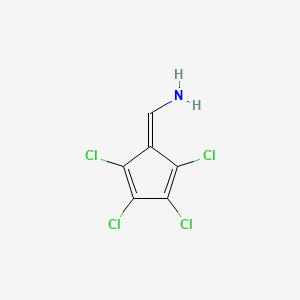
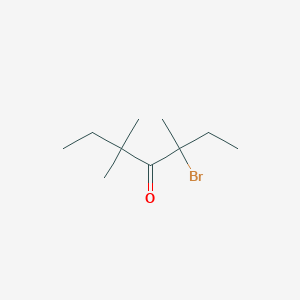
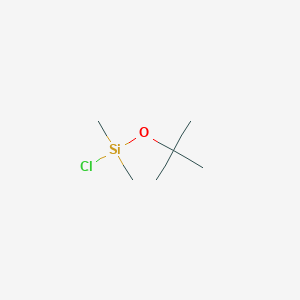
![N-[2-(2-Chloroethoxy)cyclohex-2-en-1-ylidene]hydroxylamine](/img/structure/B14622987.png)
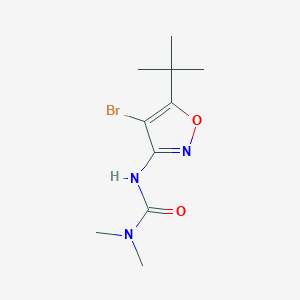
![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride](/img/structure/B14622996.png)
